E 2012
Overview
Description
E-2012: is a gamma-secretase modulator that has shown potential in reducing the production of beta-amyloid, a major component of plaque in the brain associated with Alzheimer’s disease . This compound is known for its ability to modulate the function of gamma-secretase without affecting Notch processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: E-2012 can be synthesized through a series of organic reactions involving the formation of a phenylimidazole structure. The synthetic route typically involves the reaction of a fluorophenyl ethyl compound with a methoxy-substituted benzyl imidazole under specific conditions .
Industrial Production Methods: The industrial production of E-2012 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to prevent contamination and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: E-2012 undergoes several types of chemical reactions, including:
Oxidation: E-2012 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: E-2012 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Scientific Research Applications
E-2012 has a wide range of scientific research applications, including:
Mechanism of Action
E-2012 exerts its effects by modulating the function of gamma-secretase, an enzyme complex involved in the production of beta-amyloid . By binding to specific subunits of gamma-secretase, E-2012 alters the cleavage of amyloid precursor protein, resulting in the production of shorter, less toxic beta-amyloid peptides . Additionally, E-2012 inhibits 3β-hydroxysterol Δ24-reductase, affecting cholesterol biosynthesis .
Comparison with Similar Compounds
Semagacestat: A gamma-secretase inhibitor with a similar mechanism of action but different side effect profiles.
Uniqueness: E-2012 is unique in its ability to modulate gamma-secretase without affecting Notch processing, which is crucial for minimizing potential side effects . Its dual action on beta-amyloid production and cholesterol biosynthesis makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
(3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2/c1-17-15-28(16-27-17)23-11-6-19(14-24(23)31-3)13-21-5-4-12-29(25(21)30)18(2)20-7-9-22(26)10-8-20/h6-11,13-16,18H,4-5,12H2,1-3H3/b21-13+/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOAETJYKQITMO-LANLRWRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)C(C)C4=CC=C(C=C4)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CCCN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468614 | |
Record name | E 2012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gamma secretase plays a role in the production of beta-amyloid, a major component of plaque in the brain, which is thought to be a cause of Alzheimer's disease. E2012 is a new chemical entity discovered by Eisai and, in preclinical (laboratory) research, has shown some potential to reduce the production of beta-amyloid by modulating the function of gamma secretase. | |
Record name | E-2012 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
870843-42-8 | |
Record name | E-2012 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870843428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-2012 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | E 2012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-2012 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSD4Y5F0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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